1H-Imidazol-2-amin

Übersicht

Beschreibung

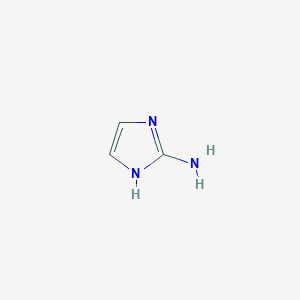

2-Aminoimidazole is a heterocyclic organic compound that features an imidazole ring with an amino group attached to the second carbon atom.

Wissenschaftliche Forschungsanwendungen

2-Aminoimidazol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexer Moleküle und funktioneller Materialien.

Industrie: Es wird bei der Herstellung von Farbstoffen, Katalysatoren und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Aminoimidazol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es kann als Enzyminhibitor wirken und die Aktivität spezifischer Enzyme modulieren, die an biologischen Stoffwechselwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an die aktiven Zentren von Enzymen zu binden, wodurch deren Funktion verändert wird und therapeutische Effekte erzielt werden .

Wirkmechanismus

Target of Action:

1H-Imidazol-2-amine interacts with specific molecular targets within living organisms. One of its primary targets is the enzyme histidine decarboxylase . This enzyme catalyzes the conversion of histidine (an amino acid) to histamine . Histamine plays crucial roles in various physiological processes, including immune responses, neurotransmission, and gastric acid secretion .

Mode of Action:

Upon binding to histidine decarboxylase, 1H-Imidazol-2-amine inhibits its activity. As a result, the conversion of histidine to histamine is disrupted. This interaction leads to reduced histamine levels in the body. Histamine is involved in allergic reactions, inflammation, and gastric acid regulation. By modulating histamine production, 1H-Imidazol-2-amine affects these processes .

Biochemical Pathways:

The affected pathway primarily revolves around histamine synthesis. When histidine decarboxylase is inhibited, histamine production decreases. Consequently, downstream effects related to histamine signaling are altered. These effects include immune responses, vasodilation, and neurotransmitter release .

Pharmacokinetics:

- Impact on Bioavailability : Its solubility in water and polar solvents contributes to its bioavailability .

Result of Action:

The reduction in histamine levels affects multiple cellular processes:

- Gastric Acid Regulation : Histamine stimulates acid secretion; inhibition of histidine decarboxylase may impact gastric acidity .

Action Environment:

Environmental factors influence 1H-Imidazol-2-amine’s efficacy and stability:

: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. : Molecules | Free Full-Text | Imidazole: Synthesis, Functionalization, and Applications.

Biochemische Analyse

Biochemical Properties

2-Aminoimidazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of bacterial biofilms, disrupting the ability of bacteria to protect themselves . This interaction with bacterial response regulators is a key aspect of its biochemical properties .

Cellular Effects

In cellular processes, 2-Aminoimidazole has been observed to have significant effects. It has been reported to resensitize multidrug-resistant strains of bacteria to the effects of conventional antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoimidazole have been observed to change over time. For instance, it has been reported to increase the dispersion of Staphylococcus aureus biofilms by three orders of magnitude .

Metabolic Pathways

2-Aminoimidazole is involved in the biosynthesis of the imidazole moieties of histidine and purines . It is synthesized in both routes but used only in purine biosynthesis .

Subcellular Localization

One study has confirmed the presence of aminoimidazole ribonucleotide synthetase, an enzyme involved in the synthesis of 2-Aminoimidazole, in both mitochondria and plastids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminoimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with a nickel catalyst under mild conditions can yield disubstituted imidazoles . Another method involves the [3 + 2] dipolar cycloaddition of vinyl azides and cyanamide in the presence of potassium acetate as a base, using t-butanol and ethanol as solvents .

Industrial Production Methods: Industrial production of 2-aminoimidazole often involves the use of multi-component reactions, which are efficient and scalable. These methods typically employ catalysts and green chemistry principles to optimize yield and reduce environmental impact .

Analyse Chemischer Reaktionen

2-Aminoimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Imidazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können den Imidazolring modifizieren, was zu verschiedenen substituierten Imidazolen führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Nickelkatalysatoren für die Cyclisierung, Kaliumacetat für basenvermittelte Reaktionen und verschiedene Lösungsmittel wie t-Butanol und Ethanol . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören disubstituierte Imidazole und andere Imidazolderivate .

Vergleich Mit ähnlichen Verbindungen

2-Aminoimidazol ist aufgrund seines vielseitigen Imidazolrings und seiner Aminogruppe einzigartig, die ihm eine breite Palette von biologischen Aktivitäten verleihen. Zu ähnlichen Verbindungen gehören:

Guanidin: Bekannt für seine starke Basizität und Verwendung in Arzneimitteln.

Acylguanidin: Wird in der medizinischen Chemie wegen seiner bioisosteren Eigenschaften verwendet.

Benzamidin: Wird als Enzyminhibitor in verschiedenen biologischen Studien eingesetzt.

Triazol: Weit verbreitet in der Synthese von Arzneimitteln und Agrochemikalien.

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit 2-Aminoimidazol auf, unterscheiden sich jedoch in ihren spezifischen Anwendungen und biologischen Aktivitäten.

Biologische Aktivität

1H-Imidazol-2-amine, a small organic compound characterized by its imidazole ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, structure-activity relationships (SAR), and therapeutic potential of 1H-Imidazol-2-amine, supported by relevant data tables and case studies.

The biological activity of 1H-Imidazol-2-amine is largely attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it exhibits affinity for imidazoline receptors, which are implicated in several physiological processes such as blood pressure regulation and neurotransmitter release .

Antimicrobial Activity

1H-Imidazol-2-amine and its derivatives have demonstrated significant antimicrobial properties. A study by Jain et al. evaluated several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 1a | 15 | S. aureus |

| 1b | 20 | E. coli |

| Control | 10 | Norfloxacin |

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of 1H-Imidazol-2-amine. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antitumor Activity

The compound also shows promise in cancer therapy. A recent study investigated the effects of various imidazole derivatives on tumor cell lines, revealing that some compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 1H-Imidazol-2-amine is crucial for optimizing its pharmacological profile. Modifications to the imidazole ring or substituents on the amine group have been shown to significantly affect biological activity.

| Modification | Activity Change |

|---|---|

| Methylation at N(1) | Increased antimicrobial activity |

| Substitution at C(4) | Enhanced anti-inflammatory properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized and tested against a panel of bacteria. Compound 44 showed an MIC of 0.1 μM against E. coli, indicating high potency compared to traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study, treatment with 1H-Imidazol-2-amine reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by over 50%, demonstrating its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPDDPLQZYCHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227953 | |

| Record name | 2-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7720-39-0 | |

| Record name | 2-Aminoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The specific interactions of 2-aminoimidazole with its targets vary depending on the biological context. For example, some 2-aminoimidazole analogs target the response regulator PhoP, which affects outer membrane integrity in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae []. Another study found that a 2-aminoimidazole compound, AB-2-29, inhibits Mycobacterium abscessus biofilm formation, potentially by chelating zinc []. Additionally, certain 2-aminoimidazole derivatives act as antagonists of the human adenosine A3 receptor [].

ANone: 2-Aminoimidazole (1H-Imidazol-2-amine) has the molecular formula C3H5N3 and a molecular weight of 85.09 g/mol. Spectroscopic data can vary depending on the specific derivative and solvent used, but some key features include:

A: One study investigated a methacrylate polymer incorporating a 2-aminoimidazole derivative and found it resistant to biofilm colonization by Acinetobacter baumannii. Importantly, the polymer displayed no leaching of the 2-aminoimidazole derivative after two weeks in deionized water and was not hemolytic []. Further research is needed to fully characterize its material compatibility and stability under diverse conditions.

A: Computational methods, including receptor-based modeling, have been employed to investigate the binding mode of 2-aminoimidazole derivatives to target proteins. One study used these techniques to explore the interaction of novel 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives with human adenosine A1, A2A, and A3 receptor subtypes []. Further computational studies could help to optimize the design of new 2-aminoimidazole derivatives with improved potency and selectivity.

ANone: Extensive SAR studies have been conducted on 2-aminoimidazole derivatives, revealing key structural features that influence their biological activity.

ANone: The stability of 2-aminoimidazole derivatives can vary depending on the specific substituents and environmental conditions. Further research is needed to systematically evaluate the stability of different 2-aminoimidazole derivatives and develop appropriate formulation strategies to enhance their stability, solubility, and bioavailability for specific applications.

ANone: Specific SHE regulations for 2-aminoimidazole and its derivatives vary depending on the geographic location and intended application. Researchers and manufacturers should consult relevant regulatory agencies and implement appropriate safety measures for handling and disposal.

A: While the specific PK/PD profiles of 2-aminoimidazole derivatives are not extensively covered in the provided research, one study showed that the compound 1-([18O2]-2-nitro-1-imidazolyl)-3-methoxy-2-propanol ([18O2]-misonidazole) could be synthesized with 18O labeling, enabling tracing and analysis of its metabolic fate in biological systems []. More research is needed to fully elucidate the ADME properties and in vivo efficacy of various 2-aminoimidazole derivatives.

ANone: The provided research does not extensively cover resistance mechanisms to 2-aminoimidazole. Further investigation is crucial to understand how resistance might develop and its potential impact on the efficacy of these compounds.

A: Toxicity studies on 2-aminoimidazole derivatives revealed varying levels of toxicity depending on the specific structural modifications. * Cytotoxicity: N1-substituted 5-aryl-2-aminoimidazoles exhibited a moderate safety window against tumor cell lines, while the introduction of a (cyclo-)alkyl chain at the 2N-position increased the therapeutic index significantly. These findings indicate that 2N-substituted 5-aryl-2-aminoimidazoles possess a better safety profile [].* Effects on bone cells: The 2N-substituted compounds displayed the lowest toxicity towards human osteoblasts and bone marrow-derived mesenchymal stem cells, even supporting bone cell survival for up to 4 weeks and not hindering their osteogenic differentiation potential. These results highlight their potential for applications in orthopedic implants []. * Toxicity in Caenorhabditis elegans: Fecundity assays in C. elegans demonstrated that the compounds dihydrosventrin, RA, and SPAR exhibited minimal toxicity at concentrations well above their biofilm dispersion/inhibition levels. This suggests a favorable safety profile for these specific 2-aminoimidazole compounds [].Further investigation is necessary to establish a comprehensive safety profile for different 2-aminoimidazole derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.